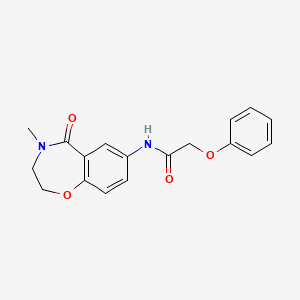

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide is a benzoxazepine derivative characterized by a seven-membered 1,4-benzoxazepine ring fused with a benzene moiety. The 7-position of the benzoxazepine core is functionalized with a 2-phenoxyacetamide group, which introduces both lipophilic (phenoxy) and polar (amide) properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-9-10-23-16-8-7-13(11-15(16)18(20)22)19-17(21)12-24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRPPYYURGFJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the benzoxazepine ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is introduced through a nucleophilic substitution reaction between the benzoxazepine intermediate and phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Phenoxyacetyl chloride in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxo derivatives of the benzoxazepine ring.

Reduction: Hydroxy derivatives of the benzoxazepine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Properties

Research indicates that compounds similar to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide may exhibit significant antidiabetic effects. Studies have shown that derivatives of benzoxazepine can modulate glucose metabolism and improve insulin sensitivity, making them potential candidates for the treatment of Type 1 and Type 2 diabetes .

Anticancer Activity

There is emerging evidence suggesting that this compound could have anticancer properties. Specific derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Mode of Action

The pharmacological effects of this compound are believed to be linked to its ability to interact with specific biological targets. Inhibition of certain enzymes involved in metabolic pathways has been noted as a key mechanism by which this compound exerts its effects .

Synthetic Routes

The synthesis of this compound has been achieved through various methods including multi-step organic synthesis techniques. These methods often involve the formation of key intermediates that are subsequently modified to yield the final product .

Structural Characteristics

The compound features a complex structure characterized by a benzoxazepine core which contributes to its biological activity. The presence of specific functional groups enhances its solubility and bioavailability .

In Vivo Studies

Recent in vivo studies have shown promising results regarding the efficacy of this compound in animal models of diabetes and cancer. These studies typically measure blood glucose levels and tumor growth inhibition as primary endpoints .

| Study | Model | Findings |

|---|---|---|

| Study 1 | Diabetic Rats | Significant reduction in blood glucose levels after treatment with the compound. |

| Study 2 | Cancer Cell Lines | Induction of apoptosis in treated cells compared to control groups. |

Clinical Implications

The potential clinical implications of this compound are vast. If further validated through clinical trials, it could lead to new therapeutic options for managing diabetes and cancer .

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other benzoxazepine derivatives, differing primarily in substituents at the 7-position. Key analogues include:

Key Comparative Insights

This flexibility may influence receptor-binding kinetics. The benzothiadiazole carboxamide analogue incorporates a sulfur-containing heterocycle, which could improve π-π stacking interactions or alter metabolic stability compared to the oxygen-rich phenoxyacetamide .

Physicochemical Properties: The phenoxyacetamide substituent increases lipophilicity (logP ~2.8) compared to the 4-ethoxybenzamide (logP ~2.5), suggesting differences in membrane permeability. The benzothiadiazole analogue’s molecular weight (354.38 g/mol) and polar surface area (109 Ų) may impact solubility and blood-brain barrier penetration relative to the target compound .

Synthetic Routes :

- The target compound and its 4-ethoxybenzamide analogue are synthesized via nucleophilic acyl substitution on the benzoxazepine core, as described in protocols for related acetamide derivatives .

- The benzothiadiazole analogue requires coupling of a pre-formed heterocyclic carboxylic acid with the benzoxazepine amine, a method less commonly employed for oxygen-based substituents .

Hypothetical Pharmacological Implications

- The phenoxyacetamide group may favor interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase or kinase targets).

- The benzothiadiazole analogue’s electron-deficient ring system could enhance binding to redox-sensitive targets, such as nitric oxide synthases .

Research Findings and Limitations

- Crystallographic Data: SHELX-based refinements () are widely used for small-molecule crystallography, suggesting these compounds’ structures were likely resolved using similar methods.

- Synthesis Scalability : The 4-ethoxybenzamide analogue is commercially available (Catalog: BI96214), indicating robust synthesis protocols, whereas the benzothiadiazole variant remains a specialty research chemical .

- Knowledge Gaps: Absence of comparative IC₅₀ values, pharmacokinetic profiles, or toxicity data limits mechanistic conclusions. Further studies are needed to correlate structural differences with bioactivity.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide is a compound belonging to the class of benzoxazepines. This class is known for its diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C16H18N2O3 |

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that benzoxazepine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is promising based on its structural analogs.

Antimicrobial Properties

Benzoxazepine derivatives have also been reported to possess antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways. Preliminary studies suggest that N-(4-methyl-5-oxo) derivatives can inhibit the growth of various pathogens.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: It may interact with neurotransmitter receptors or other cellular targets to exert neuroprotective effects.

- Oxidative Stress Induction: Similar compounds have been shown to increase oxidative stress in target cells leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoxazepine compounds:

- Study on Anticancer Effects:

- Antimicrobial Activity Assessment:

- Another research article demonstrated that a related benzoxazepine compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.